molecular formula C10H8BrNO3 B372893 3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone CAS No. 77199-10-1

3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone

Cat. No.: B372893
CAS No.: 77199-10-1
M. Wt: 270.08g/mol
InChI Key: QARSTYQTRSOIDO-UHFFFAOYSA-N
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Description

3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone is a chemical compound with the molecular formula C10H8BrNO3 It is characterized by the presence of a bromopyridine moiety attached to a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone typically involves the reaction of 5-bromopyridine-2-carboxylic acid with dihydrofuran-2(3H)-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce pyridine derivatives, and substitution can result in various functionalized derivatives .

Scientific Research Applications

3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The dihydrofuranone ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Chloropyridin-2-yl)carbonyl]dihydrofuran-2(3h)-one
  • 3-[(5-Fluoropyridin-2-yl)carbonyl]dihydrofuran-2(3h)-one
  • 3-[(5-Iodopyridin-2-yl)carbonyl]dihydrofuran-2(3h)-one

Uniqueness

3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its chloro, fluoro, and iodo analogs .

Properties

CAS No.

77199-10-1

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08g/mol

IUPAC Name

3-(5-bromopyridine-2-carbonyl)oxolan-2-one

InChI

InChI=1S/C10H8BrNO3/c11-6-1-2-8(12-5-6)9(13)7-3-4-15-10(7)14/h1-2,5,7H,3-4H2

InChI Key

QARSTYQTRSOIDO-UHFFFAOYSA-N

SMILES

C1COC(=O)C1C(=O)C2=NC=C(C=C2)Br

Canonical SMILES

C1COC(=O)C1C(=O)C2=NC=C(C=C2)Br

Origin of Product

United States

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